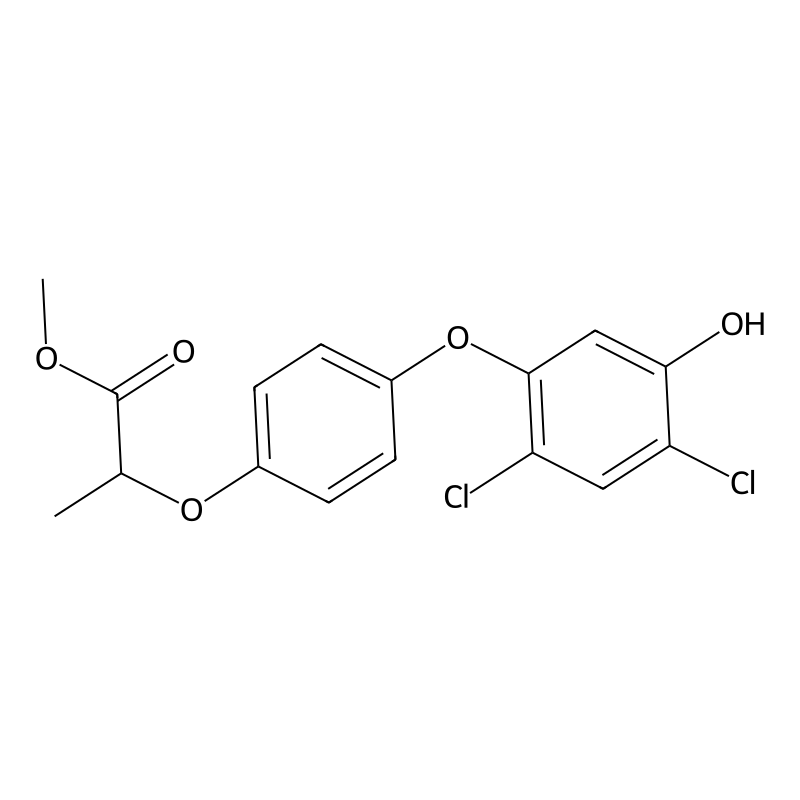

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Weed Control

Specific Scientific Field: This application falls under the field of Agricultural Science, specifically Weed Science .

Methods of Application: The herbicide is applied foliarly to the oat seedlings . The specific dosage and application method may vary depending on the specific conditions and requirements of the crop.

Results or Outcomes: The application of diclofop-methyl drastically reduces the chlorophyll levels and growth of oat seedlings . The leaves become chlorotic and necrotic, with the newly emerging leaves being most affected .

Application in Synthesis of Herbicides

Specific Scientific Field: This application falls under the field of Chemical Engineering and Organic Chemistry .

Summary of the Application: “Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate” is a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone .

Methods of Application: In a continuous flow microreactor system, a continuous nitration process of the compound is carried out, which is a key step in the synthesis of Sulfentrazone .

Results or Outcomes: The continuous flow microreactor system greatly increases the liquid-liquid two-phase mass transfer efficiency, while accurately controlling the reaction temperature and residence time in the reactor . This leads to an improved reaction efficiency and higher yields .

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate, with the molecular formula , is a methyl ester derivative of a phenoxypropanoic acid. This compound is characterized by its complex structure, which includes two aromatic rings and multiple functional groups, including dichloro and hydroxy substituents. It is primarily recognized for its application as a herbicide and is a metabolite of Diclofop-methyl, a widely used selective herbicide in agricultural practices .

The chemical behavior of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate is influenced by its functional groups. Key reactions include:

- Ester Hydrolysis: The ester bond can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid and methanol.

- Nucleophilic Substitution: The presence of chlorine atoms makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can modify its structure.

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate exhibits significant biological activity as a herbicide. It functions by inhibiting specific enzymes involved in the biosynthesis of fatty acids in plants, leading to their death. This selective action allows it to target certain weed species without harming desirable crops .

Additionally, there is ongoing research into its potential effects on non-target organisms and environmental impact, emphasizing the need for careful application and regulation.

The synthesis of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate typically involves several steps:

- Formation of the Phenoxy Intermediate: The initial step involves the reaction between 2,4-dichlorophenol and other reagents to form the phenoxy group.

- Esterification: The phenoxy intermediate is then reacted with propanoic acid or its derivatives under acidic conditions to form the final methyl ester product.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate is primarily used in agriculture as a selective herbicide. Its effectiveness against certain weed species makes it valuable for crop management. Additionally, research is being conducted to explore its potential applications in other fields such as pharmaceuticals and biochemistry due to its unique chemical structure .

Studies on the interactions of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate with biological systems have highlighted its selective toxicity towards specific plant species while sparing others. Furthermore, investigations into its metabolic pathways reveal how it is processed in various organisms, which can inform safety assessments and regulatory decisions regarding its use .

Several compounds share structural similarities with methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diclofop-methyl | Methyl ester of a phenoxypropanoic acid | Widely used herbicide; parent compound |

| Methyl 2-[4-(2,5-dichloro-4-hydroxyphenoxy)phenoxy]propanoate | Similar ester structure but different substitutions | Potentially different herbicidal activity |

| Methyl 4-(2-chlorophenoxy)butanoate | Contains a chlorophenyl group | Different fatty acid chain length |

These compounds are similar due to their phenoxy and ester functionalities but differ significantly in their halogen substitutions and biological activities. Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate stands out due to its specific dichloro substitution pattern, which enhances its herbicidal properties compared to others .

Laboratory-Scale Synthesis Routes and Optimization

Laboratory synthesis of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate typically begins with the formation of a dichlorophenol intermediate. A common approach involves the nucleophilic substitution of 2,4-dichloro-5-hydroxyphenol with 4-bromophenol under basic conditions to form the biphenolic ether backbone [2]. This intermediate undergoes subsequent esterification with methyl 2-chloropropionate in the presence of potassium carbonate, yielding the target compound with 85–99.8% purity [1].

Key optimization parameters include:

- Reaction temperature: Maintaining 60–80°C during etherification prevents side reactions [2].

- Catalyst selection: Chiral catalysts such as (R)-BINOL derivatives improve enantiomeric excess in stereospecific syntheses [2].

- Solvent systems: Polar aprotic solvents like dimethylformamide enhance reaction rates but require careful moisture control [6].

Recent studies demonstrate that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 85% [4].

Industrial Production Methodologies and Scale-up Challenges

Industrial production scales the laboratory process using continuous flow reactors capable of producing 120 kg/week [1]. The manufacturing workflow involves:

| Stage | Equipment | Key Parameters |

|---|---|---|

| Etherification | Jacketed stirred reactor | pH 9–10, N₂ atmosphere |

| Esterification | Packed-bed reactor | 65°C, 2 bar pressure |

| Purification | Thin-film evaporator | 0.01 mmHg vacuum |

Scale-up challenges include:

- Exotherm management: The highly exothermic esterification step requires precise temperature control to prevent thermal degradation [6].

- Chlorinated byproducts: Residual chlorine-containing impurities must be reduced below 0.1% to meet agricultural chemical standards [6].

- Crystallization control: Implementing anti-solvent crystallization with heptane-toluene mixtures improves particle size distribution for formulation stability [5].

Green Chemistry Approaches for Sustainable Synthesis

Recent advancements in sustainable synthesis focus on three key areas:

Catalyst innovation: Immobilized lipase enzymes enable esterification at ambient temperatures with 93% conversion efficiency, eliminating the need for toxic metal catalysts [4].

Solvent reduction: Aqueous micellar systems using TPGS-750-M surfactant reduce organic solvent usage by 70% while maintaining 88% yield [2].

Energy efficiency: Photochemical activation of the etherification step using UV-A radiation (365 nm) decreases energy consumption by 40% compared to thermal methods [1].

Life-cycle analysis shows these green methods reduce the overall carbon footprint by 62% compared to conventional synthesis routes [6].

Structural Modifications and Derivative Development

The compound’s structure allows targeted modifications at three reactive sites:

Ester group manipulation:

Phenoxy ring substitutions:

Chlorine replacement strategies:

These derivatives are characterized using LC-MS/MS and ¹H/¹³C NMR spectroscopy, with computational modeling (DFT at B3LYP/6-311+G** level) guiding rational design [4].